molecular formula C12H20O2 B3048631 5-Octylfuran-2(5H)-one CAS No. 17756-68-2

5-Octylfuran-2(5H)-one

Cat. No. B3048631
CAS RN: 17756-68-2
M. Wt: 196.29 g/mol
InChI Key: BWXCHUAWFSHXMU-UHFFFAOYSA-N
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Description

5-Octylfuran-2(5H)-one, also known as 2-octyl furan-5-one, is a heterocyclic organic compound belonging to the furan family of molecules. It is a colorless liquid with a sweet, fruity odor. This compound is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique properties. It is also used as a flavoring agent in the food industry and as a fragrant compound in perfumes. In

Scientific Research Applications

Enantioselective Organocatalytic Reactions

5-Octylfuran-2(5H)-one, identified as a renewable resource, plays a pivotal role in the Friedel-Crafts alkylation of indoles, catalyzed by diphenylprolinol silyl ether. This reaction highlights its utility in achieving high yield and enantioselectivity of indoyl lactones. Furthermore, it is utilized as a chiral synthon in the diverse synthesis of chiral five-membered lactams through a Ugi 4-center 3-component reaction (Riguet, 2011).

Synthesis of Novel Compounds

5-Octylfuran-2(5H)-one has been pivotal in synthesizing new compounds, like branched tetrahydrofurane δ-sugar amino acids, which have potential applications in peptidomimetics. This synthesis is achieved through a multi-step process with significant yield, providing a pathway for the creation of novel compounds with specific biological activities (Defant et al., 2011).

Antifouling Applications

The antifouling compound butenolide, or 5-octylfuran-2(5H)-one, has shown promise in marine applications. It was found to have significant antifouling effects against various marine organisms, contributing to its potential as a biocide in marine environments. This compound's toxicity and mechanism of action have been extensively studied, highlighting its importance in the development of new antifouling technologies (Zhang et al., 2011).

Antimicrobial Agent Synthesis

5-Octylfuran-2(5H)-one derivatives have been synthesized and evaluated as potential anti-gastric ulcer agents. These derivatives exhibit notable antibacterial activity and have been identified as inhibitors of tyrosyl-tRNA synthetase (TyrRS), indicating their potential in treating infections caused by Helicobacter pylori (Wang et al., 2015).

Biomass Chemical Synthesis

The compound 2,5-Diformylfuran (2,5-DFF), synthesized from 5-octylfuran-2(5H)-one, is gaining attention as an important biomass chemical with broad application prospects. Recent studies have focused on the efficient one-pot synthesis of 2,5-DFF from fructose using innovative catalysts, demonstrating its potential in sustainable chemical manufacturing (Cui et al., 2017).

Safety And Hazards

The safety and hazards associated with 5-Octylfuran-2(5H)-one are not documented in the available resources .

Future Directions

The future directions of research and applications involving 5-Octylfuran-2(5H)-one are not clear from the available resources .

properties

IUPAC Name

2-octyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCHUAWFSHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938960
Record name 5-Octylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octylfuran-2(5H)-one

CAS RN

17756-68-2, 58949-91-0
Record name 5-Octyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17756-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octylfuran-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-5-Octylfuran-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058949910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Octylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-octylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
L Chen, J Sun, H Zhang, DWT Au… - Environmental …, 2015 - ACS Publications
The pollution of antifoulant SeaNine 211, with 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) as active ingredient, in coastal environment raises concerns on its adverse effects, …
Number of citations: 41 pubs.acs.org
YF Zhang, K Xiao, KH Chandramouli, Y Xu, K Pan… - PLoS …, 2011 - journals.plos.org
Butenolide [5-octylfuran-2(5H)-one] is a recently discovered and very promising anti-marine-fouling compound. In this study, the acute toxicity of butenolide was assessed in several non…
Number of citations: 35 journals.plos.org
YF Zhang, GC Wang, X Ying, R Sougrat, PY Qian - Biofouling, 2011 - Taylor & Francis
Butenolide [5-octylfuran-2(5H)-one] is a very promising antifouling compound. Here, the effects of butenolide on larval behavior and histology are compared in two major fouling …
Number of citations: 21 www.tandfonline.com
JY Liang, YF Cheng, XL Huang, Y Xu… - Frontiers in Marine …, 2022 - frontiersin.org
The arborescent bryozoan Bugulina neritina is a cosmopolitan fouling species in sub-tropical to sub-temperate waters. The butenolide compound 5-octylfuran-2(5H)-one (hereafter …
Number of citations: 0 www.frontiersin.org
Y Zhang - 2011 - repository.ust.hk
In the oceans, all submerged surfaces are colonized by microbes and large fouling organisms. Biofouling on shiphulls and underwater pipelines can lead to huge maintenance cost. To …
Number of citations: 2 repository.ust.hk
HY Chiang - 2019 - repository.ust.hk
Marine biofouling refers to the permanent attachment of marine bacteria, algae, barnacles and other marine organisms onto submerged surfaces. It has long been known as a serious …
Number of citations: 0 repository.ust.hk
J Zhang, Y Liang, XJ Liao, Z Deng… - Natural Product …, 2014 - Taylor & Francis
Chemical investigation on the South China Sea gorgonian coral Subergorgia suberosa has led to the isolation of one new butenolide (5R)-5-(1-ethoxypropyl)-5-hydroxy-3,4-…
Number of citations: 33 www.tandfonline.com
PY Qian, L Chen, Y Xu - Biofouling, 2013 - Taylor & Francis
Various antifouling (AF) coatings have been developed to protect submerged surfaces by deterring the settlement of the colonizing stages of fouling organisms. A review of the literature …
Number of citations: 114 www.tandfonline.com
Y Li, F Zhang, Y Xu, K Matsumura, Z Han, L Liu, W Lin… - Biofouling, 2012 - Taylor & Francis
A recent global ban on the use of organotin compounds as antifouling agents has increased the need for safe and effective antifouling compounds. In this study, a series of new …
Number of citations: 34 www.tandfonline.com
R Jun He, B Chun Zhu, YG Wang - Applied Organometallic …, 2014 - Wiley Online Library
A facile solid‐phase synthesis approach was developed for the rapid synthesis of multi‐substituted furan‐2(5H)‐one derivatives libraries. The synthetic strategy included the selenyl …
Number of citations: 10 onlinelibrary.wiley.com

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